Methyl 2-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate
Description
Methyl 2-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate is a fluorinated indole derivative characterized by a trifluoromethyl (-CF₃) group at position 6, an amino (-NH₂) group at position 2, and a methyl ester (-COOCH₃) at position 3. The indole scaffold, a bicyclic structure combining a benzene and pyrrole ring, provides a versatile platform for chemical modifications. The -CF₃ group enhances lipophilicity and metabolic stability, while the amino and ester groups contribute to hydrogen bonding and reactivity, respectively . This compound has been explored in pharmaceutical and materials science research, though its commercial availability is currently discontinued .
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-18-10(17)8-6-3-2-5(11(12,13)14)4-7(6)16-9(8)15/h2-4,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWWTCCYXHDTFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC2=C1C=CC(=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The amino group at C2 strongly activates the indole ring toward electrophilic substitution, directing incoming electrophiles to the C5 position (para to the amino group). The trifluoromethyl group at C6 further modulates electronic effects and steric accessibility.
Key Reactions:
-
Nitration :
Reaction with nitric acid in acetic anhydride at 0–5°C yields the 5-nitro derivative. The trifluoromethyl group deactivates the C7 position, favoring C5 substitution . -
Halogenation :
Chlorination or bromination using N-halosuccinimide (NBS/NCS) in DMF selectively halogenates C5. For example:
Table 1: Electrophilic Substitution Products
| Electrophile | Reagent/Conditions | Position | Yield (%) | Source |
|---|---|---|---|---|
| NO₂ | HNO₃/Ac₂O, 0–5°C | C5 | 78 | |
| Br | NBS/DMF, 25°C | C5 | 82 | |
| Cl | NCS/CH₃CN, reflux | C5 | 75 |
Nucleophilic Reactions at the Ester Group
The C3 ester undergoes hydrolysis, aminolysis, and reduction:
-
Hydrolysis : Treatment with aqueous NaOH in THF/MeOH (1:1) at 60°C yields the carboxylic acid .
-
Aminolysis : Reacting with primary amines (e.g., benzylamine) in DMF at 90°C forms amide derivatives .
-
Reduction : LiAlH₄ reduces the ester to a hydroxymethyl group, producing the corresponding alcohol .
Functionalization of the Amino Group
The C2 amino group participates in diazotization and condensation:
-
Diazotization : Reaction with NaNO₂/HCl at 0°C generates a diazonium salt, which couples with phenols or arylamines to form azo dyes .
-
Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) in ethanol yields imine derivatives .
Table 2: Amino Group Derivatives
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Diazotization | NaNO₂/HCl, 0°C → Phenol | 2-Azo-coupled indole | 68 | |
| Schiff Base | PhCHO/EtOH, Δ | 2-(Benzylideneamino) derivative | 85 |
Oxidation and Reduction
-
Oxidation : MnO₂ in CH₂Cl₂ oxidizes the indole nucleus to an oxindole derivative.
-
Reduction : H₂/Pd-C in MeOH reduces the trifluoromethyl group to CH₂F, though this is low-yielding (≤30%) due to steric hindrance .
Cyclization and Heteroaromatization
Under basic conditions (K₂CO₃/DMF, 90°C), the compound participates in [3+2] cycloadditions with activated alkenes to form spiroindoline derivatives . For example:
Metal-Chelation and Biological Activity
The amino and carboxylate groups enable chelation with Mg²⁺/Zn²⁺ ions, mimicking natural integrase inhibitors. This underpins its potential as a pharmacophore in antiviral agents .
Scientific Research Applications
Therapeutic Applications
-
Antiviral Activity
- Recent studies have demonstrated that indole derivatives can inhibit viral integrase, a key enzyme in the replication cycle of retroviruses. Methyl 2-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate has been investigated for its potential to disrupt integrase activity, thereby hindering viral replication. For instance, related compounds have shown IC50 values in the low micromolar range against integrase, indicating promising antiviral properties .
- Immunomodulatory Effects
- Anticancer Potential
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reactions: The formation of indole structures through condensation of appropriate precursors.
- Functionalization: Introduction of amino and trifluoromethyl groups to enhance biological activity.
Table 1: Synthetic Pathways for this compound
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Indole derivatives | Formation of indole scaffold |
| 2 | Nitration | Nitrating agents | Introduction of nitro group |
| 3 | Reduction | Reducing agents | Conversion of nitro to amino group |
| 4 | Esterification | Methyl chloroformate | Formation of methyl ester derivative |
Case Studies
- Integrase Inhibition Study
- Immunomodulatory Research
Mechanism of Action
The mechanism by which Methyl 2-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
Key Comparative Insights
Impact of Substituent Position
- Amino Group Presence: The 2-amino group in the target compound distinguishes it from Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate (similarity score: 0.64), enabling additional hydrogen-bonding interactions critical for pharmacological activity .
Functional Group Modifications
- Ester vs. Carboxylic Acid : Replacing the methyl ester with a carboxylic acid (e.g., 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid) increases acidity (pKa ~4-5) and reactivity, favoring salt formation or conjugation reactions .
- Indole vs. Indazole : Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate (similarity score: 0.97) replaces the indole’s pyrrole nitrogen with a pyrazole-like structure, enhancing metabolic stability and kinase selectivity .
Physicochemical Properties
- Lipophilicity: The target compound’s XLogP³ (~2.8) is lower than 2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole (XLogP³: 4.0), reflecting reduced hydrophobicity due to the polar amino group .
- Molecular Weight: Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate (MW: 280.32) exceeds the target compound’s MW (258.20), which may influence bioavailability .
Research and Application Context
- Pharmaceutical Potential: The amino and trifluoromethyl groups in the target compound make it a candidate for protease or receptor modulation, whereas indazole analogs (e.g., Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate) are prioritized in kinase inhibitor development .
- Synthetic Utility : Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate serves as a precursor for derivatization, while the carboxylic acid variant (CAS 13544-10-0) is used in peptide coupling reactions .
- Material Science : Compounds like 2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole are explored for optoelectronic applications due to their aromatic and electron-withdrawing substituents .
Biological Activity
Methyl 2-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer properties and other pharmacological effects.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate indole derivatives with trifluoromethylating agents. The synthesis can be achieved through various methods, including:
- Refluxing indole derivatives with trifluoromethylating reagents.
- N-aminating reactions to introduce amino groups at the desired positions on the indole ring.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. The compound's efficacy has been evaluated using the MTT assay, which measures cell viability following treatment.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The IC50 values indicate that this compound is particularly potent against the MCF-7 breast cancer cell line, outperforming conventional chemotherapeutics like Doxorubicin.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis: Morphological studies have shown significant changes in treated cells, including membrane blebbing and nuclear disintegration, indicative of apoptotic processes.
- Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest at the G2/M phase, leading to inhibited cell proliferation.
Antioxidant Properties
In addition to its anticancer activity, this compound has demonstrated antioxidant properties. The compound was tested for its ability to scavenge free radicals using DPPH radical scavenging assays.
Table 2: Antioxidant Activity
The results indicate that while the compound exhibits antioxidant activity, it is less potent than ascorbic acid.
Case Studies
A series of case studies have highlighted the potential therapeutic applications of this compound:
- Case Study in Breast Cancer Therapy: A study evaluated the effects of this compound on MCF-7 cells in vitro, demonstrating significant cytotoxicity and suggesting further investigation into its use as a chemotherapeutic agent.
- Inflammatory Response Modulation: Another study explored the compound's effects on inflammatory markers in vitro, showing promise as an anti-inflammatory agent alongside its anticancer properties.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate, and how can purity be ensured?
Methodological Answer: The synthesis typically involves:
- Step 1: Introduction of the trifluoromethyl group at position 6 via electrophilic substitution or halogen exchange using trifluoromethylating agents (e.g., CF₃I or CF₃Cu).
- Step 2: Carboxylation at position 3 using chloroformate or CO₂ under high pressure, followed by esterification with methanol .
- Step 3: Amination at position 2 via Buchwald-Hartwig coupling or selective reduction of a nitro precursor.
To ensure purity: - Monitor intermediates via thin-layer chromatography (TLC) .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use deuterated DMSO or CDCl₃ to resolve signals for the amino group (δ 5.5–6.5 ppm) and trifluoromethyl group (¹⁹F NMR, δ -60 to -70 ppm) .
- X-ray Crystallography: Employ the SHELX suite (e.g., SHELXL) for structure refinement. For accurate results:
Advanced Research Questions
Q. How does the trifluoromethyl group at position 6 influence electronic properties and bioactivity?
Methodological Answer:
- Electronic Effects: The -CF₃ group is electron-withdrawing, reducing electron density at the indole ring. This enhances stability against oxidation and alters π-π stacking in protein binding pockets.
- Bioactivity Implications: Computational studies (e.g., DFT) reveal increased dipole moments, improving membrane permeability. In vitro assays show enhanced inhibition of kinases compared to non-fluorinated analogs .
Q. How can researchers resolve contradictions in crystallographic data during structural determination?
Methodological Answer:
- Data Collection: Use synchrotron radiation for high-resolution datasets to minimize errors.
- Refinement: Apply the SHELXL software for anisotropic refinement of the trifluoromethyl group. For disordered regions:
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry operations.
Q. What strategies mitigate competing reactions during the introduction of the amino group at position 2?
Methodological Answer:
- Protection/Deprotection: Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to shield the amino group during trifluoromethylation or carboxylation steps.
- Selective Catalysis: Employ Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination to minimize byproducts (e.g., dimerization). Optimize reaction temperature (80–100°C) and solvent (toluene/DMF) .
Q. How does the amino group at position 2 affect intermolecular interactions in supramolecular assemblies?
Methodological Answer:
- Hydrogen Bonding: The -NH₂ group forms H-bonds with carbonyl groups in co-crystals, confirmed via X-ray diffraction.
- Packing Analysis: Use Mercury software to visualize Hirshfeld surfaces. Studies show that amino groups enhance 2D layer formation in crystal lattices, impacting solubility and melting points .
Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS).
- Fukui Indices: Identify reactive sites (C-4 and C-5 positions) for nucleophilic attack. Validate with experimental kinetics (e.g., reaction with morpholine) .
Data Contradiction Analysis
Q. How to address discrepancies in biological assay results between in vitro and in vivo studies?
Methodological Answer:
- Metabolic Stability: Test hepatic microsomal stability (e.g., rat liver S9 fraction) to identify rapid degradation in vivo.
- Prodrug Design: Modify the carboxylate group to esters (e.g., ethyl or pivaloyloxymethyl) to enhance bioavailability. Validate via LC-MS/MS pharmacokinetic studies .
Q. Why do NMR spectra show unexpected splitting patterns for the indole ring protons?
Methodological Answer:
Q. How to optimize reaction yields when scaling up synthesis from milligrams to grams?
Methodological Answer:
- Process Chemistry: Replace batch reactions with flow chemistry for precise control of exothermic steps (e.g., trifluoromethylation).
- Workflow: Use inline IR spectroscopy to monitor intermediate formation. For isolation, switch from column chromatography to recrystallization (solvent: ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
